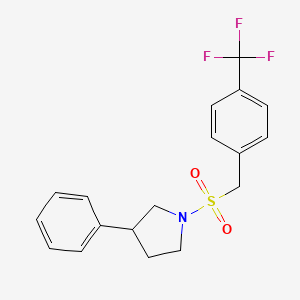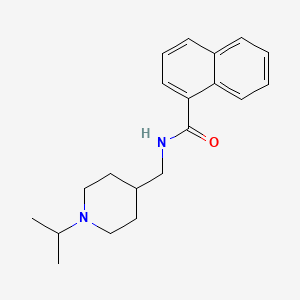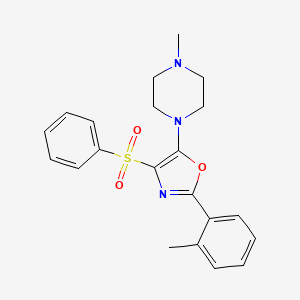
3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a trifluoromethylbenzylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with N-vinylpyrrolidinone in the presence of a catalyst such as Ir(ppy)2(dtbbpy)PF6 and disodium phosphate under photo-irradiation conditions . This reaction yields the desired sulfonylated pyrrolidine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Due to its structural features, it may be explored for pharmaceutical applications, including as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonylated pyrrolidines and trifluoromethyl-substituted benzyl derivatives. Examples include:
- 3-Phenyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
- 3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
Uniqueness
What sets 3-Phenyl-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine apart is its specific combination of functional groups, which confer unique chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides additional reactivity and potential for further functionalization.
Propriétés
IUPAC Name |
3-phenyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)17-8-6-14(7-9-17)13-25(23,24)22-11-10-16(12-22)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIIPZNHCOTKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2691021.png)
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)

![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)
![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2691031.png)


![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691043.png)
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)
